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Compound of Interest

Compound Name:
4-Hydroxy-5-

(methylsulfonyl)valeric acid

CAS No.: 15396-28-8

Cat. No.: B14708025

Get Quote

Application Note: 4-Hydroxy-5-(methylsulfonyl)valeric Acid as a Pharmaceutical

Intermediate

Executive Summary
4-Hydroxy-5-(methylsulfonyl)valeric acid (CAS: 15396-28-8) is a specialized bifunctional

building block used in the synthesis of complex pharmaceutical ingredients, particularly those

requiring a polar sulfone motif combined with a chiral hydroxyl center. Its structure—comprising

a pentanoic acid backbone, a gamma-hydroxyl group, and a delta-methylsulfonyl group—

makes it a critical intermediate for:

Peptidomimetics: Serving as a gamma-amino acid isostere (after modification) or a linker in

protease inhibitors.

Metabolite Standards: Acting as a reference standard for the oxidative metabolism of

methylsulfonyl-containing drugs.
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Chiral Scaffolds: Providing a pre-functionalized handle for introducing the biologically active

methylsulfonyl group, a moiety known to enhance metabolic stability and hydrogen bonding

in active pharmaceutical ingredients (APIs).

This guide outlines the protocols for its synthesis, activation, and application in drug

development workflows.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]
Property Detail

Chemical Name 4-Hydroxy-5-(methylsulfonyl)pentanoic acid

CAS Number 15396-28-8

Molecular Formula C₆H₁₂O₅S

Molecular Weight 196.22 g/mol

Structure HOOC-CH₂-CH₂-CH(OH)-CH₂-SO₂-CH₃

Solubility
Soluble in water, DMSO, Methanol; Sparingly

soluble in DCM.[1]

pKa ~4.8 (Carboxylic acid)

Stability

Hygroscopic; prone to intramolecular

lactonization under acidic conditions to form 5-

(methylsulfonylmethyl)dihydrofuran-2(3H)-one.

Synthesis Protocol: Preparation from
Epichlorohydrin
Rationale: This protocol uses the high reactivity of epichlorohydrin to introduce the sulfone

group, followed by chain extension with diethyl malonate. This route allows for the generation

of the racemic acid, which can be enzymatically resolved if the enantiopure form is required.

Workflow Diagram
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Caption: Step-wise synthetic route for generating the target intermediate from commodity

precursors.

Detailed Methodology
Step 1: Sulfone Introduction (Ring Opening)

Reagents: Epichlorohydrin (1.0 eq), Sodium Methanesulfinate (1.1 eq), Water/Ethanol (1:1).

Procedure: Dissolve sodium methanesulfinate in the solvent mixture at 0°C. Add

epichlorohydrin dropwise to control the exotherm.

Reaction: Stir at room temperature for 12 hours. The sulfinate attacks the epoxide (or

displaces the chloride after epoxide migration) to form 1-chloro-3-(methylsulfonyl)propan-2-

ol.

Workup: Extract with ethyl acetate, dry over MgSO₄, and concentrate.

Step 2: Chain Extension (Malonate Displacement)

Reagents: Diethyl malonate (1.2 eq), Sodium Hydride (1.2 eq), THF (anhydrous).

Procedure: Suspend NaH in THF at 0°C. Add diethyl malonate dropwise and stir until H₂

evolution ceases.

Coupling: Add the chlorohydrin from Step 1 dissolved in THF. Reflux for 16 hours.

Mechanism: The malonate anion displaces the chloride, forming the diester intermediate.

Step 3: Hydrolysis and Decarboxylation

Reagents: 6M HCl.
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Procedure: Dissolve the crude diester in 6M HCl and reflux for 4-6 hours. This hydrolyzes the

ethyl esters to carboxylic acids and induces thermal decarboxylation of the gem-diacid.

Purification: Concentrate the aqueous solution. The product may lactonize; neutralize to pH

5-6 to isolate the open-chain acid or crystallize from water/acetone.

Application Protocol: Amide Coupling
Context: This protocol describes attaching the intermediate to an amine-bearing

pharmacophore (e.g., a piperidine or aniline derivative) to create a sulfone-functionalized drug

candidate.

Critical Consideration: The hydroxyl group at C4 is a competing nucleophile. While the

carboxylic acid is more reactive under standard coupling conditions, protection of the alcohol

(e.g., as a TBS ether) is recommended for high-yield synthesis.

Protection (Optional but Recommended):

React the intermediate with tert-butyldimethylsilyl chloride (TBSCl) and Imidazole in DMF

to protect the C4-OH.

Activation:

Dissolve the (protected) acid (1.0 eq) in DCM.

Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir for 30 minutes at 0°C to form the active

ester.

Coupling:

Add the Amine partner (1.0 eq) and DIPEA (2.5 eq).

Allow to warm to room temperature and stir for 12-24 hours.

Deprotection:

Treat the coupled product with TBAF in THF or mild acid to remove the silyl group,

revealing the free hydroxyl.
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Quality Control & Analytics
Trustworthiness: A robust QC workflow is essential to distinguish the open-chain acid from its

corresponding lactone, which is a common impurity.

QC Decision Tree
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1H NMR (D2O)
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Reprocess
(Hydrolysis)
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Shift ~4.0 ppm (Open Chain) Shift ~4.5 ppm (Lactone)
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Caption: Analytical logic for distinguishing the active acid form from the lactone impurity.

Analytical Parameters:
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HPLC: Column: C18 (e.g., Agilent Zorbax). Mobile Phase: Water (0.1% TFA) / Acetonitrile

Gradient. The lactone is less polar and will elute later than the free acid.

NMR (¹H, D₂O):

Methyl Sulfone: Singlet at ~3.1 ppm.

C4-Methine: Multiplet at ~4.0 ppm (Open chain). If lactonized, this shift moves downfield to

~4.5-4.8 ppm due to the ester linkage.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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